Hept-1-en-4-yl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-1-en-4-yl carbonochloridate is an organic compound with the molecular formula C8H13ClO2 It is a carbonochloridate ester, which means it contains a carbonochloridate functional group (-COCl) attached to a hept-1-en-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-1-en-4-yl carbonochloridate can be synthesized through the reaction of hept-1-en-4-ol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:
Hept-1-en-4-ol+Phosgene→Hept-1-en-4-yl carbonochloridate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and proper handling protocols.
Chemical Reactions Analysis
Types of Reactions
Hept-1-en-4-yl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form hept-1-en-4-ol and hydrochloric acid.
Addition Reactions: The double bond in the hept-1-en-4-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Solvents: Organic solvents such as dichloromethane, chloroform, and tetrahydrofuran are typically used to dissolve the reactants and facilitate the reactions.
Catalysts: Bases like pyridine or triethylamine are often used to neutralize the hydrochloric acid produced during the reactions.
Major Products
The major products formed from the reactions of this compound include esters, amides, and other carbonochloridate derivatives, depending on the nucleophile used.
Scientific Research Applications
Hept-1-en-4-yl carbonochloridate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used to introduce functional groups into polymers, enhancing their properties and applications.
Bioconjugation: this compound can be used to modify biomolecules, such as proteins and peptides, for research in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of hept-1-en-4-yl carbonochloridate involves the reactivity of the carbonochloridate group. The carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Hept-1-en-4-yl carbonochloridate can be compared with other carbonochloridate esters, such as:
Methyl carbonochloridate: A simpler ester with a methyl group instead of the hept-1-en-4-yl group.
Ethyl carbonochloridate: Similar to methyl carbonochloridate but with an ethyl group.
Phenyl carbonochloridate: Contains a phenyl group, making it more aromatic and less reactive than this compound.
The uniqueness of this compound lies in its hept-1-en-4-yl group, which provides additional reactivity and potential for further functionalization compared to simpler carbonochloridate esters.
Properties
CAS No. |
88986-47-4 |
---|---|
Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
hept-1-en-4-yl carbonochloridate |
InChI |
InChI=1S/C8H13ClO2/c1-3-5-7(6-4-2)11-8(9)10/h3,7H,1,4-6H2,2H3 |
InChI Key |
AXLLJULSEHVUCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=C)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.